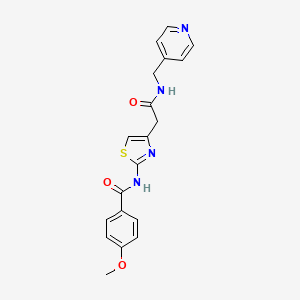
4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, and antimicrobial activities .
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer progression, and microbial growth .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various conditions, including viral infections, inflammation, and cancer .
生物活性
The compound 4-methoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H22N4O3S. Its structure includes a thiazole moiety, which is known for its diverse biological activities, and a pyridine ring that enhances its pharmacological profile. The presence of the methoxy group contributes to its lipophilicity, potentially improving membrane permeability.
1. Anti-inflammatory Properties
The compound has been identified as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2) , which plays a significant role in mediating inflammatory responses. Inhibition of RIPK2 has been linked to therapeutic effects in conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders. Research shows that compounds targeting RIPK2 can modulate pathways involving nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which are crucial for innate immune responses .
2. Antitumor Activity
Recent studies have indicated that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results with IC50 values indicating potent activity against tumor cells. A comparative analysis revealed that modifications in the thiazole ring and the introduction of electron-donating groups significantly enhanced their antitumor efficacy .
3. Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiazole Ring Modifications : Substituents on the thiazole ring significantly influence the compound's potency. For example, introducing methyl groups can enhance activity due to increased electron density.
- Pyridine Substituents : Variations in the pyridine structure can alter binding affinity to target proteins, impacting overall efficacy .
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Thiazole Modifications | Enhances cytotoxicity |
| Pyridine Variants | Alters binding affinity |
Case Studies
- Inflammatory Bowel Disease : In preclinical models, compounds similar to this compound demonstrated significant reductions in inflammation markers when administered to mice with induced IBD .
- Cancer Cell Lines : A study evaluating the cytotoxic effects of thiazole derivatives on A549 (lung cancer) and HeLa (cervical cancer) cells indicated that modifications leading to increased hydrophobicity resulted in lower IC50 values, suggesting enhanced therapeutic potential against these cancers .
属性
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-4-2-14(3-5-16)18(25)23-19-22-15(12-27-19)10-17(24)21-11-13-6-8-20-9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIABSHYTIIKGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














